3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the Benzonitrile Moiety: The final step involves the attachment of the benzonitrile group through a nucleophilic substitution reaction. This step may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating various signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but show similar pharmacological properties.
Benzonitrile Derivatives: Compounds with a benzonitrile moiety often display similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDKs and other molecular targets makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H12ClN3O2S |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-[[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10H,12H2 |
InChI Key |
MEKPSZFSQRGYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
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